![molecular formula C17H16N4O4S3 B3221635 N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 1207045-76-8](/img/structure/B3221635.png)
N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
Overview
Description
N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H16N4O4S3 and its molecular weight is 436.5. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Formulations
The compound has been used in pharmaceutical formulations . Specifically, the crystalline mesylate monohydrate salt of the compound has demonstrated increased long-term stability and release kinetics from pharmaceutical compositions . This makes it a valuable component in the development of various drugs .
Antibacterial Activity
The compound has shown emergent antibacterial activity . When combined with cell-penetrating octaarginine, several synthesized derivatives of the compound displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests its potential use in the development of new antibacterial therapeutic strategies .
Antioxidant Properties
Thiazole derivatives, such as the compound , have been synthesized and screened for their in vitro antioxidant properties . Some of the synthesized compounds showed potent antioxidant activity , indicating potential applications in combating oxidative stress-related diseases .
Mechanism of Action
Target of Action
Thiazole derivatives are known to possess diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The presence of a sulfonamide group in the compound suggests potential inhibitory activity against enzymes that require a sulfonamide group for their function .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to diverse downstream effects . The specific pathways affected would depend on the exact targets of the compound.
Pharmacokinetics
The presence of a sulfonamide group in the compound suggests potential for good absorption and distribution, as sulfonamides are generally well-absorbed and widely distributed in the body .
Result of Action
Thiazole derivatives are known to have diverse effects at the molecular and cellular level, including antimicrobial, anti-inflammatory, and antitumor effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
N-[4-[2-[3-(methanesulfonamido)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S3/c1-28(24,25)21-13-4-2-3-12(7-13)18-15(22)8-14-10-27-17(19-14)20-16(23)11-5-6-26-9-11/h2-7,9-10,21H,8H2,1H3,(H,18,22)(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXWOXGUKKUKAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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